N-TERT-BUTYL-4-[(2,4-DIMETHYLPIPERAZIN-1-YL)METHYL]PIPERIDINE-1-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-tert-butyl-4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O/c1-14-12-19(5)10-11-21(14)13-15-6-8-20(9-7-15)16(22)18-17(2,3)4/h14-15H,6-13H2,1-5H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODBOMMXLITBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)NC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-tert-butyl-4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butyl group and a dimethylpiperazine moiety. Its chemical formula is , and it possesses unique properties that may influence its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
Anticancer Activity
Recent studies have shown that derivatives of piperidine compounds exhibit anticancer properties. For instance, this compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines.
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Non-small cell lung carcinoma | Inhibition of cell proliferation | |
| Other Piperidine Derivative | Ovarian Cancer | Induction of apoptosis |
Neuropharmacological Effects
The compound's structural similarity to known psychoactive substances suggests potential effects on the central nervous system (CNS). Preliminary studies indicate it may possess anxiolytic or antidepressant-like properties.
Case Study: Neuropharmacological Evaluation
A recent study evaluated the effects of this compound in animal models. The findings demonstrated significant reductions in anxiety-like behaviors, suggesting potential therapeutic applications in treating anxiety disorders.
Safety and Toxicology
While the biological activities are promising, safety profiles must be assessed through rigorous toxicological studies. Early-stage research indicates moderate toxicity levels; however, comprehensive evaluations are necessary to establish safe dosage ranges for therapeutic use.
Comparison with Similar Compounds
Structural and NMR Characteristics
Key Substituent Effects on NMR Shifts
The carboxamide N-H proton chemical shifts are highly sensitive to substituents. For example:
- N-p-Fluorophenylcarboxamides exhibit N-H singlets at 6.92–6.44 ppm .
- N-Isopropyl/N-butylcarboxamides show N-H signals at 4.25–4.50 ppm , likely due to reduced electron withdrawal compared to aryl groups .
- Tert-butyl carbamates (e.g., tert-butyl (1-acetylpiperidin-4-yl)carbamate) display distinct shifts for acetylated piperidine protons (e.g., δ 1.40–1.45 ppm for tert-butyl) .
The target compound’s tert-butyl carboxamide and 2,4-dimethylpiperazinylmethyl groups would likely produce unique shifts, particularly in the 1.40–1.50 ppm range (tert-butyl) and 2.20–3.50 ppm (piperazine methyl groups), differentiating it from aryl-substituted analogs.
Table 1: Comparative NMR Data
Molecular and Physicochemical Properties
Q & A
Basic: What are the optimal synthetic routes for synthesizing this compound, and how can high purity be achieved?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine ring. A common approach includes:
- Coupling reactions (e.g., using tert-butyl carbamate with substituted piperidine intermediates in the presence of a base like triethylamine) .
- Purification : Column chromatography or recrystallization in solvents like dichloromethane/hexane mixtures ensures purity >95%. Analytical techniques such as HPLC or TLC monitor reaction progress .
Advanced: How can researchers resolve discrepancies in biological activity data across different assay systems?
Methodological Answer:
Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or target specificity. Strategies include:
- Dose-response profiling : Compare IC50 values under standardized conditions .
- Receptor binding assays : Use radioligand displacement studies to confirm affinity for neurotransmitter receptors (e.g., serotonin/dopamine pathways) .
- Control experiments : Validate results with structurally analogous compounds (e.g., tert-butyl piperidine derivatives) to isolate structure-activity relationships .
Basic: Which spectroscopic and analytical methods are critical for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substitution patterns on the piperidine and piperazine rings .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~352.435 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) .
Advanced: What strategies improve the compound’s solubility and stability in biological assays?
Methodological Answer:
- Solubility enhancement : Use co-solvents (e.g., DMSO ≤1%) or cyclodextrin-based formulations .
- pH stability : Test buffered solutions (pH 6–8) to prevent hydrolysis of the carboxamide group .
- Storage : Store lyophilized at –20°C in inert atmospheres to avoid degradation .
Basic: What safety protocols are essential during handling and storage?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical safety goggles .
- Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation risks .
- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced: How does this compound interact with biological targets, and what are the implications for neuropharmacology?
Methodological Answer:
- Mechanism : The tert-butyl and piperazine groups enhance lipophilicity, enabling blood-brain barrier penetration. It modulates neurotransmitter receptors (e.g., GPCRs) via competitive inhibition .
- Functional assays : Electrophysiology (patch-clamp) or calcium imaging quantify ion channel modulation .
- In vivo models : Test behavioral effects in rodent models of anxiety/depression to validate therapeutic potential .
Basic: How can reaction conditions (e.g., temperature, solvent) be optimized for scalable synthesis?
Methodological Answer:
- Temperature control : Maintain 0–25°C during coupling reactions to prevent side products .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for solubility, switching to EtOAc for extraction .
- Catalyst optimization : DMAP or triethylamine improves yields in carbamate formation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
